1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their unique chemical properties and biological activities .
Preparation Methods
The synthesis of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-1H-pyrazol-4-amine with formaldehyde under acidic conditions to form the corresponding intermediate, which is then further reacted with another equivalent of 1-ethyl-1H-pyrazol-4-amine . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures . Major products formed from these reactions include various substituted pyrazoles and pyrazole derivatives .
Scientific Research Applications
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . Molecular pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-ethyl-3-methyl-1H-pyrazol-4-ylamine: Similar structure but with a methyl group at the 3-position instead of a pyrazol-4-ylmethyl group.
1-(1-ethyl-1H-pyrazol-4-yl)ethanone: Contains a ketone group instead of an amine group.
5-amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: Contains a cyanomethyl group and an additional cyano group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
IUPAC Name |
1-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-2-13-5-8(3-11-13)6-14-7-9(10)4-12-14/h3-5,7H,2,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUVHSWCORQIAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2C=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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